RP 72540
Description
The compound "Glycinamide, N-(((3-(1-carboxyethyl)phenyl)amino)carbonyl)glycyl-N2-(3-methoxyphenyl)-N-methyl-N-phenyl-" is a glycinamide derivative characterized by a complex substitution pattern. Its structure includes a glycinamide backbone modified with:
- A 3-(1-carboxyethyl)phenyl group linked via a carbonyl-amino bridge.
- A 3-methoxyphenyl substituent at the N2 position.
- N-methyl and N-phenyl groups on the terminal nitrogen.
Properties
CAS No. |
139088-45-2 |
|---|---|
Molecular Formula |
C28H30N4O6 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C28H30N4O6/c1-19(27(35)36)20-9-7-10-21(15-20)30-28(37)29-17-25(33)32(23-13-8-14-24(16-23)38-3)18-26(34)31(2)22-11-5-4-6-12-22/h4-16,19H,17-18H2,1-3H3,(H,35,36)(H2,29,30,37) |
InChI Key |
ZDOYTKRSYALDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(3-(N-(3-methoxyphenyl)-N-(N-methyl-N-phenylcarbamoylmethyl)carbamoylmethyl)ureido)phenyl)propionic acid RP 72540 RP-72540 RP72540 RPR 101048 RPR 102681 RPR-101048 RPR-102681 RPR101048 RPR102681 |
Origin of Product |
United States |
Chemical Reactions Analysis
RPR-102681 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Effects
- Dopamine Release : Research indicates that Glycinamide enhances dopamine release in the brain, which is crucial for its potential applications in treating addiction.
- Substance Abuse Treatment : In animal models, Glycinamide has shown efficacy in reducing cocaine self-administration, suggesting its role in mitigating addictive behaviors.
- Potential Antidepressant Effects : The modulation of CCK-BR may also contribute to antidepressant-like effects; however, further studies are required to substantiate these claims.
Animal Studies
In a series of experiments involving rodent models, Glycinamide was administered to assess its impact on drug-seeking behavior. Results showed a significant decrease in cocaine self-administration compared to control groups.
Mechanistic Studies
Investigations into the signaling pathways affected by Glycinamide revealed alterations in the NF-κB pathway, known for its role in inflammatory responses and cancer biology. This suggests that Glycinamide may have broader implications beyond addiction treatment.
Comparative Analysis with Other Compounds
A comparative analysis of Glycinamide with other CCK-BR antagonists highlights its unique profile:
| Compound | Mechanism | Efficacy in Addiction Models |
|---|---|---|
| Glycinamide | CCK-BR Antagonist | High |
| Compound A | CCK-BR Antagonist | Moderate |
| Compound B | CCK-BR Agonist | Low |
Mechanism of Action
RPR-102681 exerts its effects by antagonizing cholecystokinin-B receptors, which are involved in the regulation of dopamine release. By blocking these receptors, RPR-102681 increases dopamine levels in the brain, which can reduce the rewarding effects of substances like cocaine. This mechanism involves complex interactions with neurotransmitter systems and signaling pathways .
Comparison with Similar Compounds
Troriluzole Hydrochloride (Glycinamide, glycylglycyl-N2-methyl-N-[6-(trifluoromethoxy)-2-benzothiazolyl]-, hydrochloride)
- Key Features :
- Benzothiazolyl ring with a trifluoromethoxy group.
- Glycylglycyl dipeptide extension.
- Therapeutic Use: Treatment of spinocerebellar ataxia (SCA) via modulation of neurological pathways .
- Comparison :
- The trifluoromethoxy group enhances metabolic stability compared to the target compound’s carboxyethyl group.
- The dipeptide extension increases molecular weight (affecting blood-brain barrier penetration) relative to the single glycyl group in the target compound.
Complex Glycinamide Derivatives (e.g., Glycinamide,N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]glycylglycylglycylglycyl-N-[2-[5-(phenylmethoxy)-1H-indol-3-yl]ethyl]-)
- Key Features :
- Tetraglycyl chain and isoindole moiety.
- Phenylmethoxyindolyl substituent.
- Comparison :
Substituent-Driven Comparisons
Methoxyphenyl-Containing Compounds
- Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine):
N-Substituted Glycinamides
- N-(4-Methoxyphenyl)-N~2~-(3-Nitrophenyl)-N~2~-(Phenylsulfonyl)glycinamide: Nitro and sulfonyl groups are strong electron-withdrawing substituents.
Physicochemical and Functional Group Analysis
Research Findings and Implications
- Structural Flexibility vs. Stability : The carboxyethyl group in the target compound may offer a balance between solubility (via polarity) and metabolic stability compared to trifluoromethoxy or nitro groups .
- Lumping Strategy Relevance : Compounds with similar substituents (e.g., methoxyphenyl) may be grouped for studying environmental persistence or synthetic pathways, though core structural differences limit direct extrapolation .
Biological Activity
Glycinamide, N-(((3-(1-carboxyethyl)phenyl)amino)carbonyl)glycyl-N2-(3-methoxyphenyl)-N-methyl-N-phenyl- (CAS No. 139088-45-2), is a complex compound with potential therapeutic applications, particularly as a cholecystokinin-B receptor antagonist. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C28H30N4O6 |
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | 2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |
| InChI Key | ZDOYTKRSYALDTJ-UHFFFAOYSA-N |
Glycinamide acts primarily as an antagonist at the cholecystokinin-B receptor (CCK-BR). This receptor is implicated in various physiological processes, including appetite regulation and anxiety responses. By blocking this receptor, Glycinamide may influence dopamine release and reduce self-administration behaviors associated with substance abuse, particularly cocaine.
Pharmacological Effects
- Dopamine Release : Research indicates that Glycinamide enhances dopamine release in the brain, which is crucial for its potential applications in treating addiction.
- Substance Abuse Treatment : In animal models, Glycinamide has demonstrated efficacy in reducing cocaine self-administration, suggesting its role in mitigating addictive behaviors.
- Potential Antidepressant Effects : The modulation of CCK-BR may also contribute to antidepressant-like effects, though further studies are required to substantiate these claims.
Case Studies and Experimental Data
- Animal Studies : In a series of experiments involving rodent models, Glycinamide was administered to assess its impact on drug-seeking behavior. Results showed a significant decrease in cocaine self-administration compared to control groups.
- Mechanistic Studies : Investigations into the signaling pathways affected by Glycinamide revealed alterations in the NF-κB pathway, which is known to play a role in inflammatory responses and cancer biology . This suggests that Glycinamide may have broader implications beyond addiction treatment.
Comparative Analysis with Other Compounds
A comparative analysis of Glycinamide with other CCK-BR antagonists highlights its unique profile:
| Compound | Mechanism | Efficacy in Addiction Models |
|---|---|---|
| Glycinamide | CCK-BR Antagonist | High |
| Compound A | CCK-BR Antagonist | Moderate |
| Compound B | CCK-BR Agonist | Low |
Q & A
What are the established synthetic pathways for synthesizing this glycinamide derivative, and how can stereochemical control be achieved?
Level: Advanced
Methodological Answer:
The synthesis of structurally complex glycinamide derivatives often relies on diastereoselective aldolization. For example, pseudoephenamine glycinamide (a related compound) undergoes efficient syn-aldolization with aldehyde/ketone substrates to achieve stereochemical control . Key steps include:
- Precursor Preparation : Use enantiomerically pure pseudoephenamine and N-Boc glycine for multi-gram synthesis (78% yield after recrystallization).
- Diastereoselectivity : Optimize reaction conditions (solvent, temperature) to favor syn-adducts.
- Purification : Recrystallization from absolute ethanol ensures high purity (mp 168–170°C, confirmed via X-ray crystallography) .
Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or diastereomers).
- HPLC-MS : Quantifies purity (≥98%) and identifies byproducts from incomplete coupling reactions .
- X-ray Crystallography : Resolves stereochemical ambiguities and validates crystalline lattice integrity (solvent-free structures preferred) .
- FT-IR : Validates functional groups (e.g., carboxyethyl, methoxyphenyl) .
How can researchers resolve contradictions in reported biological activities of glycinamide derivatives?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or target specificity. For example:
- Comparative Binding Studies : Use radiolabeled ligands (e.g., GW791343, a glycinamide analog) to assess affinity for P2X(7) receptors under standardized buffer conditions .
- Dose-Response Analysis : Validate activity across multiple cell lines to rule out cell-type-specific effects.
- Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., sulfonamide derivatives) to identify conserved structure-activity relationships .
What computational strategies predict this compound’s pharmacokinetic and toxicity profiles?
Level: Advanced
Methodological Answer:
- In Silico ADMET Prediction : Tools like ACD/Labs Percepta model logP, solubility, and CYP450 interactions. Note that predicted data should be validated experimentally due to limited toxicological studies .
- Molecular Dynamics Simulations : Analyze binding stability to biological targets (e.g., receptors or enzymes) using homology models .
- QSAR Modeling : Corrogate structural features (e.g., methoxyphenyl groups) with known toxicity databases to flag potential risks .
What are the known biological targets or mechanisms of action for similar glycinamide derivatives?
Level: Basic
Methodological Answer:
- Receptor Targeting : Sulfonamide-glycinamide hybrids (e.g., N-(3-methoxyphenyl) derivatives) inhibit kinases or modulate ion channels (e.g., P2X receptors) .
- Enzyme Inhibition : Carboxyethyl and carbonyl groups may chelate metal ions in enzymatic active sites (e.g., metalloproteases) .
- Cellular Uptake : The lipophilic methoxyphenyl group enhances membrane permeability, as seen in diabetes therapeutics like peliglitazar .
How can researchers optimize synthetic yield while minimizing hazardous byproducts?
Level: Advanced
Methodological Answer:
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalytic Optimization : Use Pd/C or enzyme-mediated coupling to reduce waste in peptide bond formation .
- Byproduct Monitoring : LC-MS tracks hazardous intermediates (e.g., cyanamide derivatives), ensuring compliance with safety guidelines .
What structural modifications enhance this compound’s metabolic stability?
Level: Advanced
Methodological Answer:
- Prodrug Design : Introduce ester groups (e.g., acetyloxymethyl) to protect labile carboxyethyl moieties, as seen in hormone-containing emulsions .
- Steric Shielding : Replace N-methyl with bulkier substituents (e.g., cyclohexyl) to slow CYP450-mediated oxidation .
- Isotope Labeling : Incorporate deuterium at metabolically vulnerable sites to prolong half-life (validated via pharmacokinetic assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
